molecular formula C16H9BrClNO2 B11220722 (4Z)-2-(3-bromophenyl)-4-(3-chlorobenzylidene)-1,3-oxazol-5(4H)-one

(4Z)-2-(3-bromophenyl)-4-(3-chlorobenzylidene)-1,3-oxazol-5(4H)-one

Cat. No.: B11220722
M. Wt: 362.60 g/mol
InChI Key: XNURUVXAPBULGD-ZSOIEALJSA-N
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Description

(4Z)-2-(3-bromophenyl)-4-(3-chlorobenzylidene)-1,3-oxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazole derivatives. Oxazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(3-bromophenyl)-4-(3-chlorobenzylidene)-1,3-oxazol-5(4H)-one typically involves the condensation of 3-bromobenzaldehyde with 3-chlorobenzylidene in the presence of a suitable base and solvent. The reaction is carried out under reflux conditions to facilitate the formation of the oxazole ring. Commonly used bases include potassium carbonate or sodium hydroxide, and solvents such as ethanol or dimethylformamide are employed to dissolve the reactants and promote the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-(3-bromophenyl)-4-(3-chlorobenzylidene)-1,3-oxazol-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced oxazole derivatives.

    Substitution: The bromine and chlorine atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted oxazole derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Amines or thiols in the presence of a base such as triethylamine or pyridine.

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: It has shown promise as a bioactive molecule with potential antimicrobial, antifungal, and anticancer properties. Studies have demonstrated its ability to inhibit the growth of certain bacterial and fungal strains.

    Medicine: The compound is being investigated for its potential therapeutic applications, including its use as a lead compound for the development of new drugs targeting specific diseases.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4Z)-2-(3-bromophenyl)-4-(3-chlorobenzylidene)-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in key biological processes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interact with cellular signaling pathways to induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    (4Z)-2-(3-bromophenyl)-4-(3-fluorobenzylidene)-1,3-oxazol-5(4H)-one: Similar structure with a fluorine atom instead of chlorine.

    (4Z)-2-(3-bromophenyl)-4-(3-methylbenzylidene)-1,3-oxazol-5(4H)-one: Similar structure with a methyl group instead of chlorine.

    (4Z)-2-(3-bromophenyl)-4-(3-nitrobenzylidene)-1,3-oxazol-5(4H)-one: Similar structure with a nitro group instead of chlorine.

Uniqueness

The uniqueness of (4Z)-2-(3-bromophenyl)-4-(3-chlorobenzylidene)-1,3-oxazol-5(4H)-one lies in its specific combination of bromine and chlorine substituents, which can impart distinct chemical and biological properties. This combination may enhance its reactivity and selectivity in certain reactions, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H9BrClNO2

Molecular Weight

362.60 g/mol

IUPAC Name

(4Z)-2-(3-bromophenyl)-4-[(3-chlorophenyl)methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C16H9BrClNO2/c17-12-5-2-4-11(9-12)15-19-14(16(20)21-15)8-10-3-1-6-13(18)7-10/h1-9H/b14-8-

InChI Key

XNURUVXAPBULGD-ZSOIEALJSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=C\2/C(=O)OC(=N2)C3=CC(=CC=C3)Br

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)Br

Origin of Product

United States

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